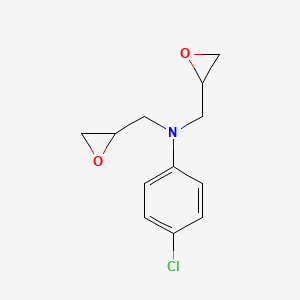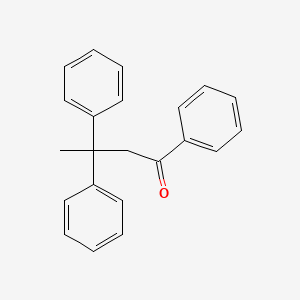![molecular formula C19H23N3O2 B14007006 N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide CAS No. 77726-10-4](/img/structure/B14007006.png)
N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl piperazine moiety linked to a hydroxyphenyl group via an acetamide linkage. The presence of these functional groups imparts a range of biological activities, making it a valuable candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- typically involves a multi-step process. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophilic intermediates. These intermediates are then coupled with phenyl piperazine in a polar aprotic medium to yield the target compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group leads to quinone derivatives, while reduction of a nitro group results in the formation of an amine.
Aplicaciones Científicas De Investigación
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- involves its interaction with specific molecular targets and pathways. The phenyl piperazine moiety is known to interact with dopamine receptors, potentially modulating neurotransmitter activity. Additionally, the hydroxyphenyl group may contribute to antioxidant activity by scavenging free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide linkage but differ in the substituents on the phenyl ring.
Indole derivatives: These compounds contain an indole moiety instead of a phenyl piperazine group and exhibit different biological activities.
Uniqueness
ACETAMIDE,N-[4-HYDROXY-3-[(4-PHENYL-1-PIPERAZINYL)METHYL]PHENYL]- is unique due to its specific combination of functional groups, which imparts a distinct set of biological activities. The presence of both a hydroxyphenyl group and a phenyl piperazine moiety allows for diverse interactions with biological targets, making it a versatile compound for therapeutic applications.
Propiedades
Número CAS |
77726-10-4 |
|---|---|
Fórmula molecular |
C19H23N3O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-15(23)20-17-7-8-19(24)16(13-17)14-21-9-11-22(12-10-21)18-5-3-2-4-6-18/h2-8,13,24H,9-12,14H2,1H3,(H,20,23) |
Clave InChI |
QUKJEHJRISSJIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)


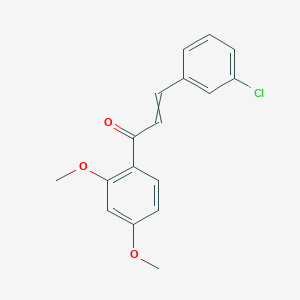
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
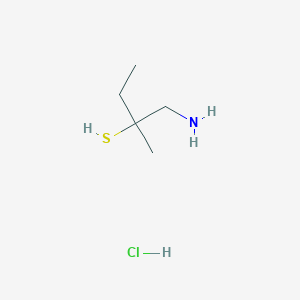
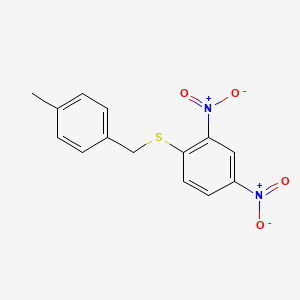
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
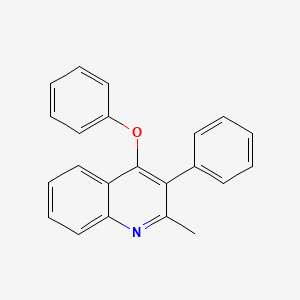
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
